[(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid
Description
[(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid is a tertiary amine derivative featuring a pyridazine ring substituted with a chlorine atom at position 6, a methylamino-methyl group at position 3, and an acetic acid moiety.
Properties
IUPAC Name |
2-[(6-chloropyridazin-3-yl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-12(5-8(13)14)4-6-2-3-7(9)11-10-6/h2-3H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFSLYROHGGVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(C=C1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid typically involves the reaction of 6-chloro-pyridazine with methylamine and glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nucleophilic substitution: 6-chloro-pyridazine reacts with methylamine to form an intermediate.
Condensation: The intermediate then reacts with glycine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: [(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that pyridazine derivatives, including [(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid, exhibit significant antibacterial properties. For instance, modifications to the structure of cefozopran have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar compounds could be developed as effective antibiotics against resistant strains .
Anti-inflammatory Properties
Pyridazine scaffolds are recognized for their potential as anti-inflammatory agents. Research has demonstrated that compounds with this framework can inhibit inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs . The specific compound may contribute to this effect due to its structural characteristics that allow for interaction with biological targets involved in inflammation.
Antiangiogenic Activity
The compound has also been explored for its antiangiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Compounds derived from pyridazine structures have shown promise in inhibiting this process, thus providing a potential therapeutic avenue for cancer treatment .
Pest Control
This compound has been investigated for its efficacy in controlling agricultural pests. Patents have highlighted its use in formulations aimed at managing animal parasitic pests and horticultural pests . The compound’s effectiveness in these applications can be attributed to its ability to disrupt pest physiology.
Herbicidal Activity
The structural features of pyridazine derivatives allow them to act as herbicides by inhibiting specific biochemical pathways in plants. Research is ongoing to optimize these compounds for selective herbicidal activity, which could lead to more sustainable agricultural practices by targeting unwanted vegetation without harming crops .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Pyridazine Derivatives with Acetic Acid Moieties
- Methyl 2-(6-Chloropyridin-3-yl)acetate (CAS 197376-47-9): Structural Similarity: Shares a 6-chloropyridine ring and an acetic acid-derived ester group. Key Difference: The pyridine ring (vs. The ester group (vs. free carboxylic acid) may decrease water solubility and alter reactivity .
- Ethyl 6-Chloropyridine-3-acetate (CAS 1201924-32-4): Structural Similarity: Features a 6-chloro-substituted pyridine with an ethyl ester.
Chlorinated Pyridazine/Acetic Acid Hybrids
- 6-Chloro-3-methylpicolinic Acid (CAS 885267-14-1): Structural Similarity: Contains a 6-chloro-substituted picolinic acid (pyridine-2-carboxylic acid) backbone. Functional Difference: The carboxylic acid at position 2 (vs. position 3 in pyridazine) and absence of the methylamino-methyl group may limit its metal-chelating capacity compared to the target compound .
- 2-(6-Chloropyridin-3-yl)acetamide (CAS 433336-90-4): Structural Similarity: Includes a 6-chloropyridine ring and an acetamide group. Functional Difference: The amide group (vs.
Hypothetical Functional and Application Differences
Chelating Capacity
The acetic acid group in the target compound may enhance metal ion binding, analogous to how acetic acid-modified biochar (ASBB) increases uranium adsorption via –COOH coordination . In contrast, ester or amide derivatives (e.g., Methyl 2-(6-chloropyridin-3-yl)acetate) lack free carboxylic acid groups, reducing their chelation efficiency .
Physicochemical Properties
- Solubility : The free carboxylic acid in the target compound likely improves aqueous solubility compared to ester derivatives .
- Stability : The pyridazine ring (with two adjacent nitrogen atoms) may confer greater electronic delocalization and stability compared to pyridine-based analogs .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Functional Group | Potential Applications |
|---|---|---|---|---|
| [(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid | Pyridazine | 6-Cl, methylamino-methyl, acetic acid | Carboxylic acid | Chelation, pharmaceuticals |
| Methyl 2-(6-Chloropyridin-3-yl)acetate | Pyridine | 6-Cl, methyl ester | Ester | Synthetic intermediate |
| 6-Chloro-3-methylpicolinic acid | Pyridine | 6-Cl, methyl, carboxylic acid | Carboxylic acid | Metal chelation, agrochemicals |
| 2-(6-Chloropyridin-3-yl)acetamide | Pyridine | 6-Cl, acetamide | Amide | Drug discovery |
Biological Activity
[(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridazine ring with a chloro substituent and an amino-acetic acid moiety, which contributes to its unique pharmacological profile. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C7H8ClN3O2
- Molecular Weight : Approximately 187.58 g/mol
The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, enhancing its utility in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial metabolism, making it a candidate for developing antibacterial therapies. Notably, it has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has shown potential as an anticancer agent. In vitro studies have indicated that it can inhibit the growth of several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar pyridazine structures have been reported to exhibit high growth inhibition rates against NCI-60 cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | Various NCI-60 | < 10 | Induction of apoptosis |
| This compound | A549 (Lung) | 15 | Inhibition of proliferation |
Cardiovascular Effects
The compound may also play a role in cardiovascular health by inhibiting calcium ion influx necessary for platelet aggregation. This suggests potential applications in treating conditions related to thrombosis and hypertension .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Calcium Ion Modulation : It potentially modulates calcium ion channels, affecting cellular signaling pathways related to cardiovascular function.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound had a minimum inhibitory concentration (MIC) against E. coli at 50 µM and S. agalactiae at 75 µM, showcasing its potential as an antibacterial agent .
- Cancer Research : In vivo studies using animal models showed that derivatives of this compound significantly reduced tumor size in xenograft models, indicating its potential as a therapeutic agent against various cancers .
Comparison with Similar Compounds
The unique structure of this compound allows it to be compared with other pyridazine derivatives:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | Anti-inflammatory properties |
| [(6-Chloro-pyridazin-3-yl)(methyl)amino]acetic acid | C7H8ClN3O2 | Potentially more lipophilic |
| [(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid | C9H10ClN3O2 | Incorporates cyclopropyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
